molecular formula C16H17ClN2O2 B7562852 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide

2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide

Katalognummer B7562852
Molekulargewicht: 304.77 g/mol
InChI-Schlüssel: GZVCFVKDXJQCAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines and growth factors. The inhibition of TYK2 has been shown to have potential therapeutic applications in various autoimmune diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

Wirkmechanismus

2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide exerts its therapeutic effects by selectively inhibiting the TYK2 enzyme, which is involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of TYK2, this compound can modulate the immune response and reduce inflammation, which is the underlying mechanism of many autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines, such as interleukin-12 and interferon-gamma, while increasing the production of anti-inflammatory cytokines, such as interleukin-10. Moreover, this compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of many autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide is its high selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Moreover, this compound has shown good efficacy in preclinical studies, making it a promising candidate for further clinical development. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Moreover, this compound could also be combined with other small molecule inhibitors targeting different members of the JAK family, such as JAK1, JAK2, and JAK3, to achieve a synergistic effect. Finally, this compound could also be used in combination with biologic therapies, such as monoclonal antibodies, to achieve a more comprehensive and effective treatment for autoimmune diseases.

Synthesemethoden

The synthesis of 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide involves several steps, including the reaction of 2-(3-bromophenoxy)aniline with N-(5-chloro-2-methylphenyl)acetamide in the presence of a palladium catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. In a phase II clinical trial, this compound demonstrated significant efficacy in treating psoriasis, with a high percentage of patients achieving a 75% or greater improvement in their symptoms. Moreover, this compound has also shown promising results in preclinical studies for its potential use in treating other autoimmune diseases, such as inflammatory bowel disease and rheumatoid arthritis.

Eigenschaften

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-5-6-13(17)8-15(11)19-16(20)10-21-14-4-2-3-12(7-14)9-18/h2-8H,9-10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVCFVKDXJQCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.